molecular formula C9H20N2 B13190089 (4,4-Dimethylcycloheptyl)hydrazine

(4,4-Dimethylcycloheptyl)hydrazine

Cat. No.: B13190089
M. Wt: 156.27 g/mol
InChI Key: TVXLWKCQJFADDA-UHFFFAOYSA-N
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Description

(4,4-Dimethylcycloheptyl)hydrazine is a hydrazine derivative with the molecular formula C9H20N2. This compound is characterized by a cycloheptyl ring substituted with two methyl groups at the 4-position and a hydrazine functional group. Hydrazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethylcycloheptyl)hydrazine typically involves the reaction of 4,4-dimethylcycloheptanone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylcycloheptyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form amines or other reduced nitrogen species.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.

Scientific Research Applications

(4,4-Dimethylcycloheptyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4,4-Dimethylcycloheptyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death pathways such as apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine (N2H4): A simple hydrazine compound with similar reactivity but lacking the cycloheptyl ring.

    Phenylhydrazine (C6H5NHNH2): Contains a phenyl group instead of a cycloheptyl ring.

    1,1-Dimethylhydrazine (CH3)2NNH2): Features two methyl groups attached to the nitrogen atoms.

Uniqueness

(4,4-Dimethylcycloheptyl)hydrazine is unique due to its cycloheptyl ring structure, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

(4,4-dimethylcycloheptyl)hydrazine

InChI

InChI=1S/C9H20N2/c1-9(2)6-3-4-8(11-10)5-7-9/h8,11H,3-7,10H2,1-2H3

InChI Key

TVXLWKCQJFADDA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(CC1)NN)C

Origin of Product

United States

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